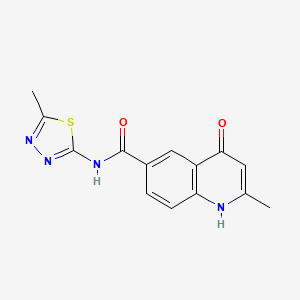

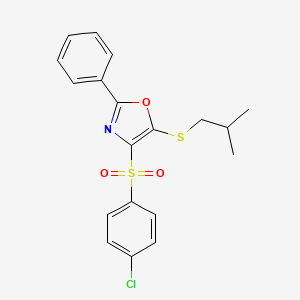

![molecular formula C16H18N6O3S2 B2628483 benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034488-88-3](/img/structure/B2628483.png)

benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been used in the development of boron-based heterocycles as potential therapeutic agents . They have also been explored for anti-cholinergic characteristics .

Synthesis Analysis

A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This is the first example to develop boron-based hypoxia agents .Molecular Structure Analysis

The 1H NMR spectrum of compounds displayed characteristic singlet –NH-peak . The synthesized hybrids were characterized by suitable spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include substitution reactions followed by subsequent hydrolysis .Applications De Recherche Scientifique

Molecular Synthesis and Docking Studies

- Research has demonstrated efficient methods for synthesizing compounds with structural similarities to the queried compound, such as 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4-(1-methyl-1H-pyrazole-5-yl)phenyl)methanone. These methods involve starting materials like Pyrrole-2-carboxaldehyde and employ Bredereck’s reagent for selective formation, highlighting the compound's potential in molecular docking with minimum binding energies indicating potential biological activity (Malathi & Chary, 2019).

Heterocyclic Compound Synthesis

- The synthesis of 1,2,3-triazole-4-carboxylic acid derivatives from thiadiazoles indicates the versatility of thiadiazole compounds in creating a wide range of biologically active molecules. This work lays a foundation for exploring the applications of similar structures in medicinal chemistry, suggesting potential areas of application for the target compound in drug design and development (Pokhodylo et al., 2018).

Molecular Aggregation and Spectroscopic Analysis

- Studies on molecular aggregation of compounds containing thiadiazole units have revealed significant insights into their photophysical properties. This research could imply potential applications of the queried compound in material science, particularly in organic electronics or sensors due to their aggregation-induced properties (Matwijczuk et al., 2016).

Antibacterial and Antifungal Screening

- Novel thiazole compounds have been synthesized and screened for their antibacterial and antifungal activities, demonstrating the potential of thiazole derivatives in developing new antimicrobial agents. This suggests that compounds with similar structural features could be explored for their potential in antimicrobial drug development (Landage et al., 2019).

Mécanisme D'action

Orientations Futures

The future directions for “benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone” could involve further exploration of its potential therapeutic applications, particularly in the context of anticancer treatments . The biological studies are currently underway .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3S2/c1-20-11-13(10-17-20)27(24,25)22-6-2-5-21(7-8-22)16(23)12-3-4-14-15(9-12)19-26-18-14/h3-4,9-11H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLPARYJWLZGCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

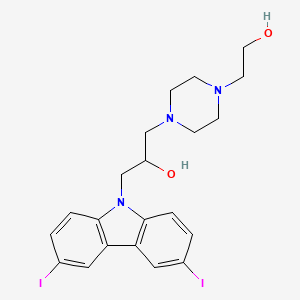

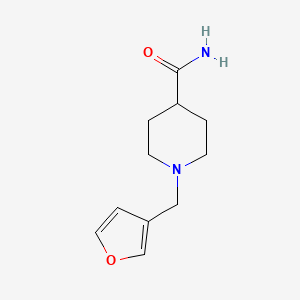

![tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2628404.png)

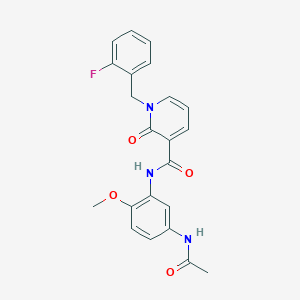

![5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2628406.png)

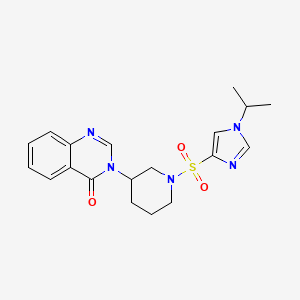

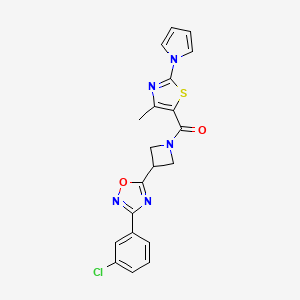

![4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2628408.png)

![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)

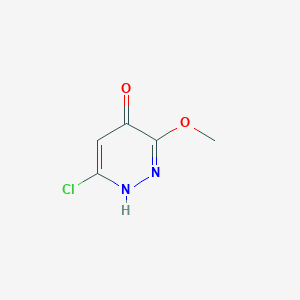

![3-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2628415.png)

![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)